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3-[2-Methyl-1-(phenylsulfanyl)propyl]furan

Flavor Chemistry Physicochemical Profiling Molecular Design

3-[2-Methyl-1-(phenylsulfanyl)propyl]furan, also known as 1-(3-furyl)-2-methylpropyl phenyl sulfide, is a synthetic sulfur-containing furan derivative with the molecular formula C14H16OS and a molecular weight of 232.34 g/mol. The compound is characterized by a furan ring substituted at the 3-position with a 2-methyl-1-(phenylsulfanyl)propyl group.

Molecular Formula C14H16OS
Molecular Weight 232.34
CAS No. 551921-82-5
Cat. No. B2809888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-Methyl-1-(phenylsulfanyl)propyl]furan
CAS551921-82-5
Molecular FormulaC14H16OS
Molecular Weight232.34
Structural Identifiers
SMILESCC(C)C(C1=COC=C1)SC2=CC=CC=C2
InChIInChI=1S/C14H16OS/c1-11(2)14(12-8-9-15-10-12)16-13-6-4-3-5-7-13/h3-11,14H,1-2H3
InChIKeyVCYXFJHMGUKGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-Methyl-1-(phenylsulfanyl)propyl]furan (CAS 551921-82-5): Procurement-Relevant Identity and Baseline Properties


3-[2-Methyl-1-(phenylsulfanyl)propyl]furan, also known as 1-(3-furyl)-2-methylpropyl phenyl sulfide, is a synthetic sulfur-containing furan derivative with the molecular formula C14H16OS and a molecular weight of 232.34 g/mol . The compound is characterized by a furan ring substituted at the 3-position with a 2-methyl-1-(phenylsulfanyl)propyl group . Based on its structural class, it belongs to the broader family of 3-furyl sulfides, many of which are investigated for their organoleptic properties, particularly meaty, roasted, and savory flavor notes relevant to food science and fragrance chemistry .

1 Synthetic furan derivative with a distinct branched alkyl-phenylsulfanyl motif for organoleptic research.
2 Higher lipophilicity and thermal stability compared to generic 3-furyl sulfides, based on computed properties.
3 Candidate for flavor chemistry and intermediate synthesis requiring sterically hindered sulfide architecture.

Why Generic 3-Furyl Sulfides Cannot Substitute 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan in Targeted Applications


Within the class of 3-furyl sulfides, subtle variations in the alkyl and aryl substituents attached to the sulfur atom critically govern the organoleptic profile, potency, and stability . For instance, replacing a simple alkyl group with a branched 2-methyl-1-(phenylsulfanyl)propyl chain, as in this compound, is expected to significantly alter the molecule's volatility, lipophilicity (LogP), and interaction with olfactory receptors compared to smaller congeners like 2-methyl-3-furanthiol or 2-methyl-3-(methylthio)furan . Direct interchange with analogs such as 3-[3-(phenylsulfanyl)propyl]furan or 2-phenyl-3-(phenylsulfanyl)furan, which differ in substitution position or chain length, is not supported without comparative performance data, as these structural differences can lead to divergent flavor character (e.g., shift from meaty to burnt or sulfurous notes) and application suitability .

Risk 1
Target: Branched 2-methyl-1-(phenylsulfanyl)propyl chain. Straight-chain or smaller alkyl analogs may shift organoleptic profile and application suitability, as volatility and partition behavior are not interchangeable.
Risk 2
Target: 3-furyl substitution pattern with steric hindrance. 2-furyl isomers or substitution-position variants cannot be directly substituted without comparative performance data; flavor character and oxidative stability may diverge.

3-[2-Methyl-1-(phenylsulfanyl)propyl]furan: Quantitative Differentiation Evidence vs. Analogs


Physicochemical Differentiation: Calculated Lipophilicity vs. Key 3-Furyl Sulfide Analogs

The target compound exhibits a calculated XLogP3-AA value of 4.4, indicating significantly higher lipophilicity compared to smaller 3-furyl sulfides . For example, 2-methyl-3-furanthiol (XLogP3-AA ~1.5) and 2-methyl-3-(methylthio)furan (XLogP3-AA ~2.6) are considerably more polar, which directly impacts their volatility, partition behavior in food matrices, and release kinetics . This higher LogP suggests the compound is less volatile and more likely to partition into lipid phases, which may translate into a longer-lasting flavor impact in fat-containing food systems, although direct organoleptic data for this specific compound are not available in the public domain .

Lipophilicity vs. Analogs
Class-level inference
XLogP3-AA of 4.4, which is 1.8–2.9 log units higher than 2-methyl-3-furanthiol (~1.5) and 2-methyl-3-(methylthio)furan (~2.6).
Supports selection for lipid-rich matrix partitioning review.
Data are computed values, not experimental measurements.
Flavor Chemistry Physicochemical Profiling Molecular Design

Molecular Weight and Volatility Comparison with 3-Furyl Thiols and Light Sulfides

With a molecular weight of 232.34 g/mol, the target compound is substantially heavier than core meaty flavor compounds like 2-methyl-3-furanthiol (MW 114.08 g/mol) . This higher molecular weight is associated with a higher predicted boiling point (319.2±25.0 °C) versus ~170–200 °C for lighter furan thiols, leading to lower vapor pressure and reduced volatility . In flavor delivery applications, this can be advantageous for thermal processing stability and prolonged release in baked or extruded products compared to lighter, more volatile sulfides that flash off during processing .

Molecular Weight & Volatility
Class-level inference
MW of 232.34 g/mol and predicted BP of 319.2±25.0 °C, compared to 2-methyl-3-furanthiol with MW 114.1 g/mol and BP ~170 °C.
May support thermal processing stability review for high-temperature applications.
Predicted boiling point from ACD/Labs Percepta; requires experimental confirmation.
Flavor Delivery Volatility Control Formulation Science

Structural Differentiation from 3-[3-(Phenylsulfanyl)propyl]furan: Substitution Pattern and Reactivity Implications

The target compound, 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan, features a branched alkyl chain attached to the phenylsulfanyl group, in contrast to the linear propyl chain in 3-[3-(phenylsulfanyl)propyl]furan (CAS 89171-61-9) . This branching introduces steric hindrance at the sulfur center, which can influence nucleophilic substitution kinetics and oxidation susceptibility. Specifically, the target compound's oxidation to sulfoxide or sulfone is predicted to be slower than that of the linear analog, potentially leading to improved oxidative stability under ambient storage conditions . However, no experimental kinetics data are available in the literature for direct comparison.

Substitution Pattern & Steric Bulk
Class-level inference
Branched 2-methyl-1-(phenylsulfanyl)propyl group introduces steric hindrance vs. linear propyl chain in 3-[3-(phenylsulfanyl)propyl]furan.
May provide context for oxidative stability differentiation in intermediate research.
Inferred from structural analysis; experimental kinetics data are not available.
Organic Synthesis Intermediate Chemistry Structure-Activity Relationship

3-[2-Methyl-1-(phenylsulfanyl)propyl]furan: Best-Fit Application Scenarios Based on Differential Evidence


High-Temperature Flavor Formulations in Baked and Extruded Products

Based on its high predicted boiling point (~319 °C) and molecular weight (232.34 g/mol), this compound is expected to better survive thermal processing compared to lighter furan thiols (e.g., 2-methyl-3-furanthiol, BP ~170 °C). This makes it a candidate for savory flavor systems in baked goods, extrusion snacks, and retorted meat products, where retention of meaty or roasted notes through processing is a key challenge .

Lipid-Rich Food Applications Requiring Prolonged Flavor Release

The calculated XLogP of 4.4 indicates a strong preference for partitioning into lipid phases over aqueous phases. This property suggests that the compound could be effective in fat-based flavor delivery systems (e.g., oil-soluble meat flavors, frying seasonings), where it would provide a longer-lasting mouthfeel and delayed release profile relative to more hydrophilic analogs like 2-methyl-3-furanthiol (XLogP ~1.5) .

Synthetic Intermediate for Sterically Hindered Furocondensed Ring Systems

The branched alkyl chain adjacent to the sulfur atom introduces steric bulk that can be leveraged in stereoselective synthesis. For researchers exploring the synthesis of furocondensed heterocycles or chiral sulfoxide derivatives, this compound offers a distinct steric environment compared to its linear-chain isomer 3-[3-(phenylsulfanyl)propyl]furan, potentially enabling higher enantiomeric excess in asymmetric oxidations .

Shelf-Stable Flavor Precursor Development

The predicted resistance to oxidative degradation due to steric hindrance around the sulfide moiety positions this compound as a potential flavor precursor with extended shelf life compared to less hindered analogs. This could be valuable for dry mix formulations (e.g., soup bases, seasoning blends) where maintaining precursor integrity over months of ambient storage is critical .

Application
Selection Property
Validation Focus
High-temperature flavor formulation studies
High predicted boiling point and molecular weight
Thermal processing stability and flavor fidelity after heating
Lipid-rich food matrix and prolonged release research
Computed high lipophilicity (XLogP 4.4)
Partitioning behavior in lipid phases and delayed release kinetics
Synthesis of sterically hindered furocondensed systems
Branched alkyl chain adjacent to sulfur center
Steric environment impact on reaction selectivity and oxidative stability
Shelf-stable flavor precursor development
Predicted steric hindrance around the sulfide moiety
Resistance to oxidative degradation in dry mix formulations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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